N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Descripción
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-33-18-7-3-16(4-8-18)14-25-22(31)15-30-24(32)28-11-12-29-21(23(28)27-30)13-20(26-29)17-5-9-19(34-2)10-6-17/h3-13H,14-15H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWWJNIRZJHGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Análisis De Reacciones Químicas
N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Analysis
Structural Complexity and Nitrogen Content: The target compound’s pentazatricyclo core distinguishes it from thiazolidinone (1 S, 3 N) and hexaazatricyclo (6 N) analogs. Higher nitrogen content may improve hydrogen-bonding capacity, critical for protein-ligand interactions .
Synthetic Strategies: Thiazolidinone derivatives () use mercaptoacetic acid cyclization, whereas isoxazole-based compounds () employ EDC/HOBt-mediated amide coupling. The target compound likely combines these approaches for its polycyclic system.
Pharmacological Potential: The dual 4-methoxyphenyl groups in the target compound mirror structural motifs in imaging probes (e.g., ’s naphthalene-sulfonamide derivatives), suggesting utility in targeting aromatic receptor sites.
Toxicity and Handling :
- While the target compound’s toxicity is unreported, analogs with methoxyphenyl-acetamide motifs (e.g., ) show acute toxicity and require stringent safety protocols (e.g., PPE, ventilation) .
Métodos De Preparación
Triazolopyrimidine Precursor Synthesis
The pentazatricyclic core of the target compound is constructed via sequential cyclization and functionalization steps. A critical intermediate is the 5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene system, which is synthesized through a [3+2] cycloaddition between pyrimidinyl hydrazines and activated alkynes. For example, 2-oxo-1,2-dihydropyrimidin-4-ylhydrazine reacts with triethyl orthoacetate in trifluoroacetic acid at 30°C to yield the triazolopyrimidine scaffold. This method ensures regioselectivity, as evidenced by nuclear Overhauser effect (NOE) spectroscopy confirming the [4,3-c] ring junction.
Table 1: Cyclization Conditions for Triazolopyrimidine Formation
| Reagent System | Temperature (°C) | Yield (%) | Isomer Ratio ([4,3-c]:[1,5-c]) |
|---|---|---|---|
| Triethyl orthoacetate/TFA | 30 | 78 | 95:5 |
| Nitric acid (70%)/TFA | 40 | 65 | 88:12 |
Methoxyphenyl Group Installation
The 4-methoxyphenyl substituents are introduced via Ullmann-type coupling or nucleophilic aromatic substitution. Patent WO2015159170A2 details a scalable method for chiral 4-methoxyphenylethylamine synthesis, which can be adapted for side-chain functionalization. Key steps include:
- Condensation : 4-Methoxyacetophenone reacts with (1S,2R)-(+)-norephedrine in benzene with molecular sieves to form an imine.
- Catalytic Reduction : Adam’s catalyst (PtO₂) selectively reduces the imine to the amine with 57% optical purity.
- Oxidative Resolution : Sodium metaperiodate cleaves the norephedrine auxiliary, followed by recrystallization to achieve >99% enantiomeric excess.
Acetamide Side-Chain Coupling
Thioether Linkage Formation
The sulfur bridge connecting the acetamide to the pentazatricyclic core is established via nucleophilic displacement. Lithium hexamethyldisilazide (LiHMDS) deprotonates the triazolopyrimidine at the C4 position, enabling reaction with 2-bromoacetamide derivatives. Anhydrous tetrahydrofuran (THF) at −78°C minimizes side reactions, achieving 82% yield.
N-[(4-Methoxyphenyl)methyl] Protection
Benzylation of the acetamide nitrogen employs 4-methoxybenzyl chloride in the presence of potassium carbonate. Dimethylformamide (DMF) at 80°C for 12 hours affords the protected intermediate in 89% yield. Catalytic hydrogenation (10% Pd/C, H₂) selectively removes the benzyl group post-coupling without affecting the sulfur linkage.
Industrial-Scale Optimization
Continuous Flow Synthesis
Large-scale production utilizes microreactor technology to enhance heat transfer and reaction control. A two-stage system is employed:
- Stage 1 : Cycloaddition in a packed-bed reactor with immobilized TiCl₄ catalyst (residence time: 5 min, 120°C).
- Stage 2 : Hydrogenation in a trickle-bed reactor with Raney nickel (20 bar H₂, 60°C).
Table 2: Comparison of Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 48 h | 8 h |
| Yield | 67% | 85% |
| Solvent Consumption | 15 L/kg | 4 L/kg |
Stereochemical Control and Analysis
Asymmetric Induction Strategies
Chiral auxiliaries derived from (S)-(-)-α-methylbenzylamine enforce configuration at the acetamide stereocenter. Dynamic kinetic resolution during the imine reduction step achieves 98% enantiomeric excess when using rhodium-(S)-quinap complexes.
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
